[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-
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Overview
Description
1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione is a complex heterocyclic compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions . One efficient method reported involves the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which forms multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation .
Chemical Reactions Analysis
1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of simpler derivatives with fewer functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Mechanism of Action
The mechanism of action of 1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione can be compared with other isoindole derivatives, such as:
Phthalimides: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indole derivatives: While indole derivatives also possess a fused ring system, they have different substitution patterns and biological properties.
The uniqueness of 1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
205243-92-1 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-phenyl-4,5-dihydro-[1,4]oxazepino[4,5-b]isoindole-2,7-dione |
InChI |
InChI=1S/C18H13NO3/c20-17-14-9-5-4-8-13(14)16-15(12-6-2-1-3-7-12)18(21)22-11-10-19(16)17/h1-9H,10-11H2 |
InChI Key |
SAXLVZIOIDFJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=C2N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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